2-Formyl-4-methylbenzonitrile: Structural Analysis, Synthesis, and Heterocyclic Utility
2-Formyl-4-methylbenzonitrile: Structural Analysis, Synthesis, and Heterocyclic Utility
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Formyl-4-methylbenzonitrile (CAS: 27613-38-3 ) is a bifunctional aromatic building block characterized by the orthogonal reactivity of its ortho-formyl and nitrile groups. This compound serves as a critical linchpin in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones , which are privileged scaffolds in medicinal chemistry (e.g., PARP inhibitors). This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its application in constructing pharmacophores.
Chemical Identity & Structural Analysis[1]
The molecule comprises a benzene core substituted with a cyano group at position 1, a formyl group at position 2, and a methyl group at position 4. The ortho relationship between the electrophilic formyl group and the cyano group is the defining feature of its reactivity, enabling rapid cyclocondensation reactions.
| Property | Data |
| IUPAC Name | 2-Formyl-4-methylbenzonitrile |
| Synonyms | 2-Cyano-5-methylbenzaldehyde; 6-Formyl-m-tolunitrile |
| CAS Number | 27613-38-3 |
| Molecular Formula | C₉H₇NO |
| Molecular Weight | 145.16 g/mol |
| SMILES | CC1=CC(C=O)=C(C#N)C=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 102–106 °C (Predicted/Analogous range) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Functional Group Analysis[1]
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Nitrile (C-1): Acts as a latent electrophile. Under acidic or basic conditions, it can be hydrolyzed to an amide or acid, but in the presence of nucleophiles (like hydrazine), it participates in cyclization.
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Formyl (C-2): A highly reactive electrophile susceptible to nucleophilic attack (e.g., by amines or carbon nucleophiles).
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Methyl (C-4): Electron-donating group (EDG) that subtly modulates the electron density of the ring, making the C-1 nitrile slightly less electrophilic compared to the unsubstituted parent.
Synthetic Routes & Experimental Protocols
The synthesis of 2-formyl-4-methylbenzonitrile presents a regiochemical challenge. The most robust industrial and laboratory scale route involves the cyanation of 2-bromo-5-methylbenzaldehyde . This approach avoids the poor selectivity often seen in the direct formylation of nitriles.
Protocol A: Palladium-Catalyzed Cyanation (Recommended)
This method offers higher yields and milder conditions compared to the traditional Rosenmund-von Braun reaction (stoichiometric CuCN at high heat).
Reaction Overview: 2-Bromo-5-methylbenzaldehyde + Zn(CN)₂ —[Pd(0)]→ 2-Formyl-4-methylbenzonitrile
Materials:
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Substrate: 2-Bromo-5-methylbenzaldehyde (1.0 equiv)
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Reagent: Zinc cyanide (Zn(CN)₂, 0.6 equiv)
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
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Solvent: DMF (Anhydrous, degassed)
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Additives: Zn dust (10 mol%) to keep Pd active.
Step-by-Step Methodology:
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Setup: In a glovebox or under a strict Argon atmosphere, charge a dried Schlenk flask with 2-bromo-5-methylbenzaldehyde (10 mmol, 1.99 g), Zn(CN)₂ (6.0 mmol, 0.70 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), and dppf (0.4 mmol, 221 mg).
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Solvation: Add anhydrous DMF (20 mL) via syringe. Add Zn dust (1.0 mmol, 65 mg).
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Reaction: Seal the flask and heat to 100 °C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS. The starting bromide should disappear.
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Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with 2M NH₄OH (to complex zinc/palladium species), followed by water and brine.
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Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, gradient 0–15% EtOAc in Hexanes).
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Yield: Expect 85–92% yield of a pale yellow solid.
Protocol B: Traditional Rosenmund-von Braun
Use this if Pd catalysts are unavailable.
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Dissolve 2-bromo-5-methylbenzaldehyde in NMP or DMF.
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Add CuCN (1.2 equiv).
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Heat to reflux (160–180 °C) for 12 hours. Caution: Risk of decarbonylation at high temps.
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Quench with FeCl₃/HCl solution to decompose the copper complex.
Reactivity Profile: Heterocyclic Utility
The primary value of 2-formyl-4-methylbenzonitrile lies in its ability to form fused heterocycles. The ortho-disposition allows for "one-pot" condensation-cyclization cascades.
Pathway 1: Synthesis of Phthalazinones
Reaction with hydrazine hydrate yields 7-methylphthalazin-1(2H)-one . This scaffold is structurally homologous to the core of Olaparib (a PARP inhibitor).
Mechanism:
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Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.
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Cyclization: The nucleophilic nitrogen of the hydrazone attacks the nitrile carbon.
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Hydrolysis/Tautomerization: The resulting imine intermediate hydrolyzes/tautomerizes to the stable lactam (phthalazinone).
Pathway 2: Synthesis of Isoindolinones
Reaction with primary amines followed by reduction or Grignard addition leads to isoindolinones.
Visualization of Chemical Pathways
Diagram 1: Synthesis and Reactivity Flow
The following diagram illustrates the retrosynthetic logic and the forward reaction to the phthalazinone scaffold.
Caption: Synthetic workflow from bromo-precursor to the target nitrile, and subsequent transformation into the pharmacologically relevant phthalazinone scaffold.
Safety & Handling (MSDS Summary)
| Parameter | Hazard Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. Nitriles can liberate cyanide in vivo. | Work in a well-ventilated fume hood. |
| Skin/Eye | Causes skin irritation and serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Stability | Stable under normal conditions. Avoid strong oxidizers and strong bases. | Store in a cool, dry place under inert gas (Argon) if possible. |
| Incompatibility | Incompatible with strong acids (hydrolysis of CN) and reducing agents. | Keep away from LiAlH₄ unless reduction is intended. |
References
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PubChem. 4-Formyl-2-methylbenzonitrile (Isomer Reference & Properties). National Library of Medicine. [Link] (Note: Used for physicochemical property correlation of the isomer family).
- Maligres, P. E., et al.Cyanation of Aryl Bromides with Zinc Cyanide Catalyzed by Palladium. Tetrahedron Letters, 1999. (Standard protocol basis for Protocol A).
- Lovering, F., et al.Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. (Context on the importance of sp3-rich scaffolds like methyl-substituted heterocycles).
